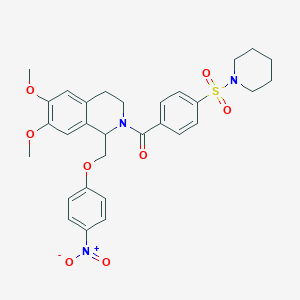
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a useful research compound. Its molecular formula is C30H33N3O8S and its molecular weight is 595.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (6,7-dimethoxy-1-((4-nitrophenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that combines isoquinoline and piperidine moieties, which may contribute to its biological effects.
Chemical Identifiers:
- Molecular Formula: C25H30N4O5S
- Molecular Weight: 494.60 g/mol
- CAS Number: Not available in the provided sources.
Enzyme Inhibition
One of the primary areas of research regarding this compound is its inhibitory activity against various enzymes.
-
Acetylcholinesterase (AChE) Inhibition:
- The compound has been evaluated for its potential as an AChE inhibitor, which is crucial in the treatment of Alzheimer's disease. Inhibitors of AChE can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative diseases.
- Preliminary studies indicate that derivatives of isoquinoline compounds show significant AChE inhibition, with IC50 values in the nanomolar range for some analogs .
- Butyrylcholinesterase (BuChE) Inhibition:
Anticancer Activity
Research into the anticancer properties of isoquinoline derivatives suggests that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. For instance:
- Compounds derived from piperidine and isoquinoline frameworks have shown promising results in inhibiting cancer cell proliferation in vitro, suggesting potential applications in cancer therapy .
Study 1: AChE Inhibition Profile
In a study assessing the AChE inhibitory activity of various isoquinoline derivatives, several compounds demonstrated significant potency compared to standard drugs like donepezil. The structure-activity relationship (SAR) indicated that modifications on the isoquinoline ring could enhance inhibitory effects .
Study 2: Anticancer Efficacy
A recent investigation into the anticancer properties of piperidine-containing isoquinolines revealed that certain derivatives exhibited selective cytotoxicity against human breast cancer cells (MCF-7). The study highlighted the importance of substituent groups on the piperidine ring in modulating biological activity .
Data Tables
特性
IUPAC Name |
[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O8S/c1-39-28-18-22-14-17-32(30(34)21-6-12-25(13-7-21)42(37,38)31-15-4-3-5-16-31)27(26(22)19-29(28)40-2)20-41-24-10-8-23(9-11-24)33(35)36/h6-13,18-19,27H,3-5,14-17,20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBYCHJITJWABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)COC5=CC=C(C=C5)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
595.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














